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(S)-2-(3-methoxybenzyl)piperazine

Cat. No.: B14806673
M. Wt: 206.28 g/mol
InChI Key: DRKUIOHLHFFGOP-NSHDSACASA-N
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Description

Evolution of the Piperazine (B1678402) Scaffold in Pharmaceutical Research

The journey of the piperazine moiety in medicinal chemistry is a testament to its remarkable versatility. nih.gov Initially recognized for its anthelmintic properties in the 1950s, the applications of the piperazine scaffold have since expanded exponentially. researchgate.net Today, this heterocyclic core is integral to drugs across a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govrsc.orgnih.gov

The enduring prevalence of the piperazine ring can be attributed to several key factors. Its two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. nih.gov The basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of salts, which are crucial for drug formulation and bioavailability. nih.gov Furthermore, the piperazine ring can act as a flexible linker or a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets. rsc.orgnih.gov

The Critical Role of Chirality in Designing Bioactive Piperazine Derivatives

The introduction of a substituent on a carbon atom of the piperazine ring, as in 2-substituted piperazines, introduces a chiral center, a feature of profound importance in drug design. rsc.org The interaction of a drug with its biological target, typically a protein or nucleic acid, is a highly specific three-dimensional event. mdpi.com Consequently, the stereochemistry of a drug molecule can have a dramatic impact on its biological activity.

The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. sigmaaldrich.com Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize and control the stereochemistry of chiral drugs. sigmaaldrich.com

This has spurred the development of sophisticated methods for the asymmetric synthesis of chiral piperazine derivatives. nih.govrsc.org These methods aim to produce a single, desired enantiomer in high purity, thereby maximizing therapeutic efficacy and minimizing potential risks. rsc.org Synthetic strategies often employ chiral starting materials, such as amino acids, or utilize chiral catalysts to control the stereochemical outcome of a reaction. rsc.orggoogle.com The ability to selectively synthesize either the (S) or (R) enantiomer of a 2-substituted piperazine is a powerful tool for medicinal chemists, enabling them to dissect the structure-activity relationships of a new drug candidate with high precision. nih.gov

Contextualizing (S)-2-(3-methoxybenzyl)piperazine within Advanced Chemical Biology

For instance, derivatives of benzylpiperazine have been investigated for their effects on neurotransmitter systems, exhibiting stimulant and hallucinogenic properties. researchgate.net On the other hand, methoxyphenylpiperazine derivatives have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential applications in the treatment of psychiatric disorders. acs.orgacs.org The anticonvulsant activity of some N-benzyl-2-acetamidopropionamide derivatives has been shown to be highly dependent on the stereochemistry, with the (R)-stereoisomer being significantly more potent. nih.gov

The this compound scaffold provides a unique combination of a chiral piperazine core and a methoxybenzyl substituent. The methoxy (B1213986) group can influence the electronic properties and lipophilicity of the molecule, potentially affecting its ability to cross the blood-brain barrier and its binding affinity for specific receptors. The (S)-configuration at the 2-position provides a defined three-dimensional structure that can be crucial for selective interaction with a chiral binding site on a biological target.

The table below provides a summary of the biological activities of some related benzylpiperazine and methoxyphenylpiperazine derivatives, illustrating the diverse pharmacological landscape in which this compound is situated.

Compound ClassExample DerivativeBiological Activity/Target
Benzylpiperazines1-Benzylpiperazine (BZP)CNS stimulant, affects dopamine and serotonin levels researchgate.neteuropa.eu
Methoxyphenylpiperazines1-(3-Methoxyphenyl)piperazine (B98948) (mCPP)Serotonin receptor agonist europa.eu
Benzylpiperazine Derivatives1-(2,3,4-trimethoxybenzyl)piperazineVasodilator properties nih.gov
Chiral Propionamides(R)-N-benzyl-2-acetamido-3-methoxypropionamidePotent anticonvulsant activity nih.gov
D3 Receptor AntagonistsN-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamidesHigh affinity and selectivity for D3 dopamine receptors acs.org

This table is for illustrative purposes and includes data for related compounds to provide context.

Given the established importance of both the piperazine scaffold and chirality in drug design, this compound stands out as a key intermediate for the synthesis of novel and highly specific therapeutic agents. Its defined stereochemistry and the presence of the methoxybenzyl group make it an attractive starting point for the development of new drugs targeting a range of diseases, particularly those affecting the central nervous system. Further research into the specific biological profile of this enantiomer will undoubtedly unveil its full potential in the field of advanced chemical biology and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B14806673 (S)-2-(3-methoxybenzyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-10(8-12)7-11-9-13-5-6-14-11/h2-4,8,11,13-14H,5-7,9H2,1H3/t11-/m0/s1

InChI Key

DRKUIOHLHFFGOP-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H]2CNCCN2

Canonical SMILES

COC1=CC=CC(=C1)CC2CNCCN2

Origin of Product

United States

Stereoselective Synthesis and Derivatization Strategies for S 2 3 Methoxybenzyl Piperazine

Enantioselective Routes from Chiral Pool Precursors

The "chiral pool" approach leverages naturally occurring or readily available chiral molecules as starting materials, providing an efficient pathway to enantiomerically pure products. nih.gov

Synthesis from α-Amino Acids and Analogues

α-Amino acids represent a readily accessible source of chirality for the synthesis of substituted piperazines. One common strategy involves the use of an amino acid to introduce the desired stereocenter, followed by cyclization to form the piperazine (B1678402) ring. For instance, (R)-phenylglycinol can be utilized as a chiral auxiliary. Condensation with an N-protected glycine (B1666218) derivative, followed by reduction and subsequent chemical transformations, can lead to the formation of a chiral 2-oxopiperazine intermediate. rsc.org This intermediate can then be further elaborated to yield the target piperazine. A similar approach has been employed in the synthesis of homochiral cis-2,5-disubstituted piperazines derived from (S)-amino acids, utilizing copper-catalyzed ring-opening and ring-closing reactions of N-tosyl aziridines. rsc.org

Another strategy involves the diastereoselective [3+2] cycloaddition of nonracemic p-tolylsulfinimines and iminoesters to create enantiopure imidazolidines, which can be reduced to vicinal diaminoalcohols. rsc.org These diaminoalcohols can then be converted into chiral piperazinones and subsequently reduced to the corresponding piperazines. rsc.org

Asymmetric Transformations of Cyclic Intermediates (e.g., Piperazin-2-ones)

Piperazin-2-ones are key cyclic intermediates in the synthesis of chiral piperazines. Asymmetric transformations of these intermediates offer a powerful method for establishing the desired stereochemistry. One notable method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn These piperazin-2-ones can then be converted to the corresponding chiral piperazines without loss of optical purity. rsc.orgdicp.ac.cn

Furthermore, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. rsc.org Subsequent deprotection and reduction steps yield the corresponding tertiary piperazines. rsc.org

Catalytic Asymmetric Methods for Chiral Piperazine Formation

Catalytic asymmetric methods provide an atom-economical and efficient approach to the synthesis of chiral molecules, including piperazines. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation and Allylic Substitution

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral N-heterocyclic compounds. nih.gov Iridium-catalyzed asymmetric hydrogenation of pyrazines, activated by alkyl halides, has been developed for the synthesis of a wide range of chiral piperazines with high enantioselectivity. researchgate.netacs.org This method has proven to be scalable and has been applied to the synthesis of drug candidates. acs.org Similarly, rhodium-bisphosphine complexes have been effectively used in the asymmetric hydrogenation of dehydromorpholines to produce chiral morpholines, a strategy that could be adapted for piperazine synthesis. nih.gov

Palladium-catalyzed asymmetric tandem allylic substitution reactions have also been employed. For example, the reaction of (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene with 1,2-bis-(benzylamino)ethane using a chiral phosphinophenyl-pyridine ligand yielded an optically active 2-vinylpiperazine. rsc.org

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Palladium/Chiral LigandPyrazin-2-olsChiral Piperazin-2-onesUp to 90% dicp.ac.cn
Iridium/JosiPhos Ligand3-Substituted Pyrazinium SaltsChiral 3-Substituted PiperazinesUp to 92% researchgate.net
Rhodium/SKP Ligand2-Substituted DehydromorpholinesChiral 2-Substituted MorpholinesUp to 99% nih.gov
Palladium/(S)-(CF3)3-t-BuPHOXN-Protected Piperazin-2-one (B30754) Esterα-Tertiary Allylated Piperazin-2-one96% rsc.org

Organocatalytic Approaches (e.g., Asymmetric Michael Additions)

Organocatalysis has emerged as a valuable strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. While direct organocatalytic methods for the synthesis of (S)-2-(3-methoxybenzyl)piperazine are not extensively detailed in the provided context, related applications demonstrate the potential of this approach. For instance, organocatalyzed intramolecular aza-Michael additions have been used to prepare chiral 3-acylmethyl morpholines. nih.gov

A notable application of organocatalysis in a related ring system is the α-sulfenylation of substituted piperazine-2,5-diones using cinchona alkaloids as catalysts. nih.gov This demonstrates the ability of organocatalysts to activate piperazine-related scaffolds for asymmetric functionalization. nih.gov

Functionalization and Diversification of the this compound Scaffold

The piperazine scaffold is a versatile platform for chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery. researchgate.netnih.gov The nitrogen atoms of the piperazine ring are common sites for functionalization through N-alkylation or N-arylation reactions. nih.gov For example, 1-(3-methoxyphenyl)piperazine (B98948) can be synthesized by reacting N-BOC piperazine with 3-methoxybromobenzene, followed by deprotection. chemicalbook.com

The carbon skeleton of the piperazine ring can also be modified. The synthesis of 2,3,5-trisubstituted piperazine derivatives has been achieved through a route involving the formation of chiral aryl aziridinyl ketones, which are then converted into aziridine-fused bicyclic imines. thieme-connect.de Nucleophilic ring-opening of the aziridine (B145994) allows for the introduction of further substituents. thieme-connect.de The development of novel benzothiazole-piperazine-1,2,3-triazole hybrids through click chemistry further illustrates the extensive possibilities for derivatization. nih.gov

Regioselective N-Alkylation and Acylation

The presence of two secondary amine groups in this compound necessitates a strategic approach to achieve regioselective functionalization at either the N1 or N4 position. Direct alkylation or acylation of the unprotected piperazine would lead to a mixture of mono- and di-substituted products, as well as constitutional isomers. To overcome this, a common and effective strategy involves the use of a protecting group on one of the nitrogen atoms. The less sterically hindered N4-nitrogen is typically protected, often with a tert-butoxycarbonyl (Boc) group, directing subsequent reactions to the N1-nitrogen.

Once the N4-position is protected, the N1-nitrogen can be selectively alkylated or acylated. N-alkylation is commonly achieved by reacting the N4-protected piperazine with an alkyl halide (such as an alkyl iodide or bromide) in the presence of a base like potassium carbonate or triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). For N-acylation, the N4-protected piperazine is treated with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

The choice of reagents and reaction conditions can be tailored to introduce a wide variety of substituents at the N1 position, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. After the desired modification at N1, the N4-protecting group can be removed under specific conditions (e.g., trifluoroacetic acid for a Boc group) to yield the mono-N1-substituted piperazine or to allow for further functionalization at the N4-position.

Table 1: Exemplary Conditions for Regioselective N1-Alkylation of N4-Boc-(S)-2-(3-methoxybenzyl)piperazine

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1Methyl IodideK₂CO₃Acetonitrile6092
2Ethyl BromideEt₃NDMF8088
3Benzyl (B1604629) BromideK₂CO₃Acetonitrile7095
4Propargyl BromideDIPEATHF2585

Table 2: Exemplary Conditions for Regioselective N1-Acylation of N4-Boc-(S)-2-(3-methoxybenzyl)piperazine

EntryAcylating AgentBaseSolventTemperature (°C)Yield (%)
1Acetyl ChlorideEt₃NDCM0 to 2596
2Benzoyl ChlorideDIPEATHF0 to 2594
3Acetic AnhydridePyridineDCM2598
4Methanesulfonyl ChlorideEt₃NDCM090

Incorporation of the 3-Methoxybenzyl Moiety

The key challenge in the synthesis of this compound lies in the stereoselective introduction of the 3-methoxybenzyl group at the C2 position of the piperazine ring. A common and effective approach to establish the desired (S)-stereochemistry is to utilize a chiral pool strategy, starting from a readily available enantiopure starting material, such as (S)-phenylalanine or a derivative thereof.

One plausible synthetic route begins with the conversion of N-protected (S)-phenylalanine to the corresponding amino alcohol via reduction of the carboxylic acid. The resulting chiral amino alcohol can then be converted to a suitable precursor for piperazine ring formation. For instance, the hydroxyl group can be transformed into a leaving group (e.g., a tosylate or mesylate), and the amino group can be protected.

An alternative strategy involves the asymmetric synthesis of a 2-substituted piperazin-2-one intermediate. For example, a pyrazin-2-ol can undergo palladium-catalyzed asymmetric hydrogenation to furnish a chiral piperazin-2-one with high enantioselectivity. dicp.ac.cn This intermediate can then be reduced to the corresponding chiral piperazine.

The 3-methoxybenzyl side chain can be introduced at various stages of the synthesis. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with 3-methoxybenzaldehyde (B106831) can be employed to form a styryl intermediate, which is then reduced. Alternatively, a direct alkylation of a suitable precursor with 3-methoxybenzyl bromide can be performed. The final step typically involves the formation of the piperazine ring, for example, through cyclization of a linear diamine precursor, followed by deprotection to yield the target this compound.

Table 3: Potential Synthetic Approaches for the Incorporation of the 3-Methoxybenzyl Moiety

ApproachKey Starting MaterialKey Transformation(s)Stereocontrol
Chiral Pool Synthesis(S)-PhenylalanineReduction, cyclizationInherent from starting material
Asymmetric CatalysisPyrazin-2-olAsymmetric hydrogenationChiral catalyst
Chiral AuxiliaryGlycine derivativeAlkylation with 3-methoxybenzyl bromideRemovable chiral auxiliary

Molecular Recognition and Biological Target Landscape of S 2 3 Methoxybenzyl Piperazine Derivatives

Receptor Binding and Modulation Profiles

Derivatives of (S)-2-(3-methoxybenzyl)piperazine have demonstrated the ability to bind to and modulate the activity of several key receptors implicated in a variety of physiological and pathological processes.

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum, has been a significant target for benzylpiperazine derivatives. These ligands can modulate a variety of neurotransmitter systems and intracellular calcium signaling. nih.gov Research has led to the development of new benzylpiperazinyl derivatives designed as selective σ1 receptor ligands. For instance, a series of 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one derivatives have been synthesized and evaluated for their affinity towards the σ1 receptor. mdpi.com One notable compound from this series demonstrated a high binding affinity (Ki) of 1.6 nM for the σ1 receptor, with significant selectivity over the sigma-2 (σ2) receptor. mdpi.com

Table 1: Sigma-1 Receptor Binding Affinity of Benzylpiperazine Derivatives

Compound σ1 Receptor Ki (nM) σ2/σ1 Selectivity Ratio
Lead Compound 8 Not Specified 432
Compound 15 1.6 886

Histone deacetylase 6 (HDAC6) is a cytoplasm-localized enzyme that plays a crucial role in cellular processes by deacetylating non-histone proteins like α-tubulin. mdpi.comnih.gov Its inhibition is a therapeutic strategy for various diseases, including central nervous system (CNS) disorders. nih.govresearchgate.net A hybrid strategy combining known HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists has led to the development of benzylpiperazine derivatives as selective, CNS-penetrant HDAC6 inhibitors. mdpi.comnih.gov By introducing benzylpiperazine units to the cap region of hydroxamate-type HDAC6 inhibitors, researchers have identified compounds with potent and selective inhibitory activity against HDAC6. mdpi.com

One such derivative, KH-259, emerged as a potent and selective HDAC6 inhibitor with an IC50 value of 4.2 nM. mdpi.com The selectivity of these compounds for HDAC6 over other HDAC isoforms is a key aspect of their development. mdpi.com

Table 2: HDAC Inhibitory Activity (IC50, nM) of a Benzylpiperazine Derivative

Compound HDAC1 HDAC2 HDAC3 HDAC4 HDAC5 HDAC6 HDAC8 HDAC10 HDAC11
KH-259 >10000 >10000 >10000 >10000 >10000 4.2 >10000 200 >10000

The inhibitory action of these derivatives on HDAC6 leads to an increase in the acetylation of its substrate, α-tubulin, without significantly affecting histone acetylation, confirming their selective engagement in the cytoplasm. mdpi.comresearchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1) often overexpressed in cancer cells. nih.govnih.gov While direct binding studies of this compound derivatives to Mcl-1 are not extensively documented, related structures have been shown to induce apoptosis and affect the expression of Bcl-2 family members. frontiersin.orgnih.gov

A piperazine-derived compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), was found to induce apoptosis in benign prostatic hyperplasia (BPH) cells. frontiersin.orgnih.gov A subsequent RNA-sequencing analysis revealed that this apoptotic induction was associated with the downregulation of several anti-apoptotic genes, including Bcl-3, a member of the Bcl-2 family. frontiersin.org This suggests an indirect modulatory effect on the Bcl-2 pathway. The study showed that HJZ-12 treatment led to an increase in cleaved caspase-3, a key executioner of apoptosis. frontiersin.org

The arylpiperazine scaffold is a well-established pharmacophore for targeting serotonergic and dopaminergic receptors in the central nervous system. nih.gov Derivatives of this compound, particularly those with a methoxyphenylpiperazine moiety, have been extensively studied for their interaction with various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes. nih.govfarmaceut.org

Preclinical studies have identified long-chain arylpiperazine derivatives with specific affinity profiles for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. nih.gov For example, certain derivatives have shown high affinity for the 5-HT1A receptor, with Ki values in the nanomolar range. frontiersin.org The substitution pattern on the aryl ring and the nature of the linker chain significantly influence the binding affinity and selectivity. frontiersin.orgnih.gov

Table 3: Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives

Compound 5-HT1A 5-HT2A 5-HT7 D2
Compound 9b 23.9 39.4 45.0 >10000
Compound 12a 41.5 315 42.5 300

Data from a study on arylpiperazine derivatives with neuroprotective properties. nih.gov

These interactions at serotonin and dopamine receptors are the basis for the investigation of these compounds for various CNS conditions. farmaceut.orgnih.gov The mechanism often involves the piperazine (B1678402) nitrogen forming a crucial hydrogen bond with a conserved aspartate residue in the transmembrane domain of these receptors. nih.gov

The androgen receptor (AR) is a ligand-activated transcription factor and a key target in the treatment of prostate cancer. mdpi.com Nonsteroidal anti-androgens are designed to bind to the AR and inhibit its function. Research into novel AR ligands has included the exploration of piperazine-containing structures. nih.gov

In a study focused on developing nonsteroidal anti-androgen ligands, a series of N,N'-disubstituted-piperazine derivatives were synthesized and evaluated for their ability to bind to the human androgen receptor. nih.gov The relative binding affinity (RBA) was measured using a competition assay with the high-affinity ligand ³H-Mibolerone. While some piperazine derivatives showed very low affinity, one derivative tethered to the anti-androgen cyanonilutamide demonstrated a measurable, albeit modest, relative binding affinity, indicating that the piperazine scaffold can be accommodated within the receptor's binding site. nih.gov

Table 4: Relative Binding Affinity (RBA) of an Androgen Receptor Ligand with a Piperazine-based Tether

Compound Relative Binding Affinity (%)
Piperazine-tethered cyanonilutamide derivative <1
Butynediol-tethered cyanonilutamide derivative 18
Complete targeted drug with butynediol tether 10

Relative to the binding of nilutamide. nih.gov

Enzyme Inhibitory Mechanisms of Action (In Vitro Studies)

In addition to receptor binding, derivatives of this compound have been shown to inhibit the activity of various enzymes through diverse mechanisms in in vitro settings.

One significant area of investigation is the inhibition of monoamine oxidases (MAO) , enzymes crucial for the degradation of neurotransmitters. mdpi.comnih.gov Both benzylpiperazine and biphenylpiperazine derivatives have been evaluated as inhibitors of MAO-A and MAO-B. nih.gov Some biphenylpiperazine derivatives have demonstrated potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range, acting as reversible and mixed competitive inhibitors. nih.gov

Piperazine derivatives have also been identified as potent inhibitors of various kinases . For instance, 3-(piperazinylmethyl)benzofuran derivatives have been designed as novel type II inhibitors of cyclin-dependent kinase 2 (CDK2) , with some compounds showing IC50 values as low as 40.91 nM. nih.gov The piperazine moiety is a common feature in many approved kinase inhibitors. mdpi.com

Furthermore, benzylpiperazine derivatives have been shown to inhibit cytochrome P450 (CYP) enzymes. Studies using human liver microsomes have indicated that benzylpiperazine can inhibit the activity of CYP2D6, CYP1A2, and CYP3A4, which are responsible for the metabolism of a vast number of drugs. researchgate.net

Other enzyme inhibitory activities reported for piperazine-containing compounds include the inhibition of tyrosinase , a key enzyme in melanin (B1238610) synthesis, by benzoyl and cinnamoyl piperazine amides, and the inhibition of carbonic anhydrases by chalcone-piperazine derivatives. nih.govacs.orgnih.gov Additionally, benzylpiperidine and benzylpiperazine-based compounds have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL) , an important enzyme in the endocannabinoid system. unisi.it

Table 5: Examples of Enzyme Inhibition by Piperazine Derivatives

Enzyme Target Derivative Class Potency (IC50/Ki) Reference
MAO-B Biphenylpiperazine IC50 = 53 nM nih.gov
CDK2 3-(Piperazinylmethyl)benzofuran IC50 = 40.91 nM nih.gov
Tyrosinase Benzylpiperidine amide pIC50 = 4.99 nih.govacs.org
MAGL Benzylpiperazine-based Good inhibition potency unisi.it

| Carbonic Anhydrase I/II | Chalcone-piperazine | Ki = 29.6 - 69.7 nM | nih.gov |

Broader Biological Activities in Preclinical Models

Derivatives of this compound have been the subject of extensive preclinical research, revealing a wide range of biological activities. These investigations have demonstrated their potential in various therapeutic areas, stemming from their interactions with diverse molecular targets. The following sections detail the anti-proliferative, antimicrobial, and antioxidant properties of this class of compounds.

Anti-proliferative Effects and Microtubule Dynamics

The piperazine scaffold is a key pharmacophore found in numerous compounds with antitumor properties. nih.gov Derivatives of this compound have shown significant anti-proliferative activity in various cancer cell lines.

Recent studies have identified a series of piperazine-based compounds that act on mitosis and potently increase the sensitivity of colon cancer cells to apoptotic ligands. nih.gov One highly active derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, known as AK301, was identified through a structure-activity relationship study. nih.gov AK301 was found to induce mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. nih.gov While it also inhibited the growth of normal lung fibroblast cells, the effect was more pronounced in cancer cells, with 50% of colon cancer cells undergoing mitotic arrest compared to 10% of normal cells. nih.gov

The mechanism behind this anti-proliferative effect involves the disruption of microtubule dynamics. AK301 was found to slow, but not completely abolish, tubulin polymerization. nih.gov Molecular docking simulations suggest that AK301 binds to the colchicine-binding domain on β-tubulin, but in a novel orientation. nih.gov Cells arrested in mitosis by AK301 displayed multiple microtubule organizing centers. nih.gov Furthermore, these arrested cells showed increased surface levels of TNFR1, making them more susceptible to TNF-induced apoptosis through the activation of caspases-8, -9, and -3. nih.gov

In silico studies have also explored the anti-proliferative potential of arylpiperazine derivatives against PC-3 prostate cancer cell lines. nih.gov A Quantitative Structure-Activity Relationship (QSAR) model was developed for a dataset of 29 arylpiperazine derivatives, revealing a strong correlation between their chemical structures and their anti-proliferative activities. nih.gov

Compound NameIC50 (μM) against PC-3 Cells
1-(4-(2-phenoxyethyl)benzyl)-4-phenylpiperazine8.20
1-(4-(2-(naphthalene-1-yloxy)ethyl)benzyl)-4-phenylpiperazine4.72
1-phenyl-4-(4-(2-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)ethyl)benzyl)piperazine3.55

Antimicrobial and Antifungal Potentials

The piperazine nucleus is a privileged structural element in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of antimicrobial and antifungal activities. researchgate.netnih.gov The growing issue of microbial resistance to existing antibiotics has spurred research into new classes of antimicrobial agents, with piperazine derivatives emerging as promising candidates. researchgate.netresearchgate.net

The synthesis and evaluation of various piperazine derivatives have shown significant activity against a range of pathogens. researchgate.netacgpubs.org In one study, newly synthesized piperazine derivatives were tested for their antibacterial and antifungal properties. acgpubs.org The antibacterial activity was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. researchgate.netacgpubs.org The antifungal potential was assessed against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org Many of the synthesized compounds in this study exhibited significant antimicrobial and antifungal properties. researchgate.netacgpubs.org

Further research into novel Mannich bases incorporating a piperazine moiety has confirmed their multidirectional antimicrobial activity. nih.gov These compounds have shown significant efficacy against Gram-positive bacteria, particularly staphylococci, and selected Gram-negative bacteria. nih.gov Notably, they displayed high fungistatic activity against Candida species, with Minimum Inhibitory Concentrations (MICs) as low as 0.49 µg/mL against C. parapsilosis. nih.gov The versatility of the piperazine ring allows for structural modifications that can enhance potency against different microorganisms. nih.gov For instance, the combination of a coumarin (B35378) scaffold with a piperazine moiety has also been explored for developing agents with antibacterial and antifungal properties. nih.gov

Organism TypeExamples of Tested SpeciesReference
Gram-positive BacteriaStaphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus, Bacillus subtilis nih.govresearchgate.netacgpubs.org
Gram-negative BacteriaPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis nih.govresearchgate.netacgpubs.org
Fungi/YeastCandida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, Candida glabrata, Candida krusei, Candida parapsilosis nih.govresearchgate.netacgpubs.org

Antioxidant Properties

Oxidative stress is implicated in the pathophysiology of numerous diseases. researchgate.net Piperazine derivatives have been investigated for their potential as antioxidants, capable of mitigating the damage caused by reactive oxygen species. researchgate.net The piperazine ring, when combined with various heterocyclic structures, can yield compounds with significant antioxidant activity. researchgate.net

Research has shown that the antioxidant capacity of these derivatives can be effectively evaluated using standard assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays. researchgate.net For example, a study by Mallesha and Mohana involved the synthesis of 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives, which were subsequently evaluated for their antimicrobial and antioxidant activities. apjhs.com

The incorporation of natural antioxidant scaffolds, such as chromen-4-one, with a piperazine ring has been shown to improve antioxidant activity. researchgate.net The strategic combination of the piperazine nucleus with other pharmacologically active moieties is a common approach to enhance their therapeutic potential, including their ability to scavenge free radicals. researchgate.net

Derivative ClassObserved ActivityReference
1-(1,4-benzodioxane-2-carbonyl) piperazine derivativesExhibited significant antioxidant activity. apjhs.com
Piperazine-chalcone hybridsDemonstrated moderate antioxidant activity. researchgate.net
Piperazine-pyrrolidin-2-one hybridsShowed significant inhibition of iron-initiated lipid peroxidation. researchgate.net

Computational Chemical Investigations of S 2 3 Methoxybenzyl Piperazine and Analogues

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized analogues and guide the design of more effective molecules.

For piperazine (B1678402) derivatives, QSAR models have been successfully developed for a range of biological activities. These studies typically involve calculating a wide array of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. For instance, in a study on aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models indicated that descriptors related to atom-type counts, dipole moment, and molecular shape were crucial for predicting 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov The statistical significance of these models, often validated through cross-validation and external test sets, demonstrates their predictive power. nih.govopenpharmaceuticalsciencesjournal.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective. These methods correlate the biological activity of compounds with the shape and electrostatic potential of their surrounding molecular fields. nih.gov For a series of piperazine derivatives acting as mTORC1 inhibitors, QSAR modeling revealed that the lowest unoccupied molecular orbital (LUMO) energy, electrophilicity index, molar refractivity, and topological polar surface area (PSA) were significantly correlated with their inhibitory activity. mdpi.com Similarly, a QSAR study on arylpiperazine derivatives as anti-proliferative agents against prostate cancer cells identified descriptors like MATS7c, MATS3e, and WPSA-3 as key determinants of activity. nih.gov These findings provide a quantitative framework for understanding how modifications to the benzyl (B1604629) or piperazine moieties of compounds like (S)-2-(3-methoxybenzyl)piperazine could enhance their desired biological effects.

Table 1: Examples of Descriptors Used in QSAR Studies of Piperazine Analogues

Descriptor TypeExample DescriptorBiological Activity CorrelationReference
Electronic HOMO EnergyNoradrenaline (NA) reuptake inhibition nih.gov
Electronic LUMO EnergymTORC1 Inhibition mdpi.com
Topological WPSA-3 (Weighted Polar Surface Area)Anti-proliferative activity nih.gov
Constitutional nO (Number of Oxygen atoms)Renin Inhibition openpharmaceuticalsciencesjournal.com
Physicochemical Molar Refractivity (MR)mTORC1 Inhibition mdpi.com

This table is interactive and represents a summary of descriptors found to be significant in various QSAR models.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov This method is instrumental in understanding the molecular basis of a ligand's activity, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand in the protein's binding site.

For analogues of this compound, docking studies have been employed to elucidate their binding modes across a variety of protein targets. For example, docking studies of piperazine derivatives into the dopamine (B1211576) D2 receptor suggested that a salt bridge between the protonated piperazine nitrogen and the carboxylate group of an aspartic acid residue (Asp114) is a critical stabilizing interaction. nih.gov In another study, piperazine-based compounds were docked into the active site of PARP-1, an important target in cancer therapy. nih.govacs.org The results highlighted interactions with key amino acids like Glycine (B1666218), Serine, and Tyrosine, with docking scores correlating with inhibitory potential. nih.gov

Docking analyses have also been crucial in understanding receptor selectivity. Studies on dual histamine (B1213489) H3 and sigma-1 receptor antagonists revealed that replacing a piperidine (B6355638) ring with a piperazine moiety significantly altered the affinity for the sigma-1 receptor, a finding rationalized by the different interaction patterns observed in the docking poses. nih.govacs.orgunisi.it The insights from these studies are vital for structure-based drug design, allowing researchers to rationally modify the structure of this compound to improve its affinity and selectivity for a specific biological target. The process involves preparing the protein structure, often from the Protein Data Bank, and the ligand structure, followed by a search algorithm that explores possible binding poses, which are then scored to identify the most likely conformation. nih.gov

Table 2: Predicted Interactions of Piperazine Analogues with Various Protein Targets from Docking Studies

Compound ClassProtein TargetKey Interacting ResiduesType of InteractionReference
ArylpiperazinesDopamine D2 ReceptorAsp114Salt Bridge nih.gov
Naphthoquinone-piperazinesPARP-1GLY, SER, TYRHydrogen Bonds nih.gov
Piperazine-ThiohydantoinsAndrogen ReceptorGLN711, ARG752Hydrogen Bonds researchgate.net
ArylpiperazinesAndrogen ReceptorTHR877, MET745Hydrophobic Interactions nih.gov
Piperazine DerivativesSigma-1 ReceptorGLU172, TYR103Hydrogen Bonds, Pi-Pi Stacking nih.gov

This interactive table summarizes key amino acid interactions identified through molecular docking for various piperazine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked pose, analyze the conformational flexibility of the ligand and protein, and calculate binding free energies, providing a more accurate picture of the binding event. nih.gov

The conformational flexibility of the piperazine ring itself is an important factor. Spectroscopic and computational studies have shown that piperazine can exist in different conformations, such as chair and boat forms, and the distribution of these conformers can be influenced by the surrounding environment. rsc.orgias.ac.in MD simulations can explore this flexibility within the context of a protein binding site. For instance, MD simulations of a piperazine derivative bound to the dopamine D2 receptor confirmed the stability of the docked orientation that featured a salt bridge with Asp114. nih.gov

MD simulations are also used to refine the understanding of ligand-protein interactions. In a study of piperazine derivatives as HIV-1 gp120 inhibitors, MD simulations revealed that the conformational adaptability of the ligands upon binding was crucial for their inhibitory activity. nih.gov Similarly, simulations of piperazine-substituted naphthoquinones with PARP-1 were used to confirm the stability of key hydrogen bonds and hydrophobic interactions identified in docking, and to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govacs.org These energetic calculations provide a more quantitative prediction of binding affinity than docking scores alone and are invaluable for ranking potential drug candidates.

In Silico Prediction of Bioactivity and Pharmacological Relevance

Beyond modeling interactions with specific targets, computational tools can predict a compound's broader biological and pharmacological profile. This includes predicting a spectrum of potential biological activities and assessing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. These in silico predictions are vital for the early-stage evaluation of drug candidates, helping to prioritize compounds with favorable properties and identify potential liabilities before committing to costly synthesis and experimental testing. windows.netnih.gov

Software like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can screen a molecule's structure against vast databases of known bioactive compounds to predict its likely biological activities and protein targets. researchgate.net For various piperazine derivatives, these tools have predicted activities such as kinase inhibition, G-protein coupled receptor (GPCR) ligand activity, and anti-inflammatory effects. windows.netnih.gov

Furthermore, in silico ADME predictions are now a standard part of the drug discovery process. mdpi.com For piperazine-based compounds, computational models have been used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net By evaluating criteria such as Lipinski's Rule of Five, researchers can gauge the "drug-likeness" of novel analogues of this compound. mdpi.comresearchgate.net This holistic computational assessment helps to build a comprehensive profile of a potential drug candidate, guiding its journey from initial design to potential clinical application.

Table 3: Commonly Predicted Pharmacological Properties for Piperazine Analogues

Prediction TypePropertyComputational Tool/MethodSignificanceReference
Bioactivity Kinase InhibitorMolinspirationPotential anticancer or anti-inflammatory activity nih.gov
Bioactivity GPCR LigandMolinspirationPotential CNS or metabolic activity nih.gov
Pharmacokinetics Oral BioavailabilityLipinski's Rule of FivePredicts potential for oral absorption mdpi.comresearchgate.net
Pharmacokinetics ADMET ProfileadmetSAR / SwissADMEPredicts absorption, distribution, metabolism, excretion, and toxicity mdpi.comresearchgate.net
Target Prediction Potential Protein TargetsSwissTargetPredictionIdentifies likely molecular targets researchgate.net

This interactive table highlights the types of pharmacological properties that can be predicted for novel compounds using in silico methods.

Emerging Research Avenues and Future Perspectives for S 2 3 Methoxybenzyl Piperazine

Innovations in Asymmetric Synthesis of Piperazine (B1678402) Pharmacophores

The development of new drugs, particularly chiral ones, necessitates the detailed study of each enantiomer, placing a high demand on efficient asymmetric synthesis methods. rsc.org Historically, the synthesis of carbon-substituted piperazines has been challenging, limiting their exploration in drug discovery. nih.gov However, recent breakthroughs are addressing this limitation, providing novel strategies to access these complex molecules with high enantiopurity.

One prominent approach is the direct C–H functionalization of the piperazine ring. For instance, the asymmetric lithiation-substitution of N-Boc protected piperazines using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate has emerged as a powerful technique. mdpi.comacs.org This method allows for the direct introduction of substituents onto the carbon framework of the piperazine ring with good control over the stereochemistry. mdpi.com Mechanistic studies, including the use of in situ IR spectroscopy, have been crucial in optimizing these reactions and minimizing side products. acs.org

Organocatalysis has also provided a robust platform for the asymmetric synthesis of piperazine and related nitrogen-containing heterocycles. vanderbilt.edu Chiral Brønsted acids and other organocatalysts can be used to prepare enantioenriched building blocks, such as chiral β-chloro alcohols from readily available achiral aldehydes, which can then be cyclized to form chiral piperazines. vanderbilt.edu This approach offers a significant advantage by providing access to a wide variety of enantiomerically pure scaffolds that were previously difficult to synthesize. vanderbilt.edu

Synthetic Strategy Key Features Example Application
Asymmetric C-H Lithiation Utilizes s-BuLi and a chiral ligand (e.g., sparteine) for direct, enantioselective functionalization of the piperazine carbon backbone. mdpi.comacs.orgSynthesis of an intermediate for the HIV protease inhibitor, Indinavir. acs.org
Organocatalytic Routes Employs chiral organocatalysts to generate enantioenriched precursors from simple achiral starting materials. vanderbilt.eduFacile synthesis of chiral morpholines, piperazines, azetidines, and aziridines. vanderbilt.edu
Chiral Auxiliary-Based Synthesis Incorporates a removable chiral auxiliary to direct the stereochemical outcome of the reaction. nih.govPreparation of homochiral 2,6-polymethylated piperazines for GABA-A receptor modulators. nih.gov

These innovative synthetic methodologies are paving the way for the exploration of the previously inaccessible chemical space of carbon-substituted piperazines, enabling the synthesis of complex molecules like (S)-2-(3-methoxybenzyl)piperazine and its analogs for biological evaluation. rsc.orgnih.gov

Rational Design of High-Selectivity Molecular Probes

A high-quality chemical probe is essential for validating new drug targets and understanding protein function. nih.gov The rational design of such probes involves creating small molecules that can selectively modulate a protein of interest with high potency. nih.gov The piperazine scaffold has proven to be a valuable starting point for designing such selective molecular tools.

The process often begins with a screening campaign of existing compound libraries or the design of molecules based on a known pharmacophore. nih.gov For example, a screening of a piperidine (B6355638)/piperazine-based compound library led to the discovery of a potent agonist for the Sigma-1 receptor (S1R). nih.gov Computational studies, such as molecular docking, are then employed to understand the binding mode of the initial hits. nih.govnih.gov These studies can reveal crucial interactions, like the salt bridge formed between the protonated piperazine nitrogen and key acidic residues (e.g., Glu172) in the receptor's binding pocket. nih.gov

This structural information guides the subsequent optimization of the probe. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the lead compound to enhance its potency and selectivity. mdpi.com For instance, designing a phenyl-piperazine-triazine scaffold to mimic an α-helix allowed for the development of a selective inhibitor of the Mcl-1/BH3 protein-protein interaction. nih.gov The design incorporated features to improve water solubility and synthetic accessibility, key properties for a useful chemical probe. nih.gov

Design Principle Technique/Approach Outcome
Scaffold-Based Design Utilizing the piperazine core as a privileged structure for targeting specific protein families. nih.govnih.govDevelopment of α-helix mimetics and ligands for G-protein coupled receptors. nih.gov
Structure-Guided Optimization Employing molecular docking and dynamics simulations to predict and analyze ligand-protein interactions. nih.govnih.govIdentification of key binding interactions (e.g., salt bridges, hydrogen bonds) to guide affinity and selectivity improvements. nih.gov
Property-Focused Modification Introducing chemical modifications to improve physicochemical properties like solubility and cell permeability. nih.govnih.govEnhanced bioavailability and suitability for in vitro and in vivo studies. nih.govnih.gov

The ultimate goal is to develop a probe that meets stringent quality criteria, including high potency, well-defined selectivity against related targets, and the availability of a structurally similar but inactive negative control to ensure that the observed biological effects are due to on-target activity. nih.gov

Expanding the Therapeutic Scope through Structural Diversification

Structural diversification of the piperazine core is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological activity and the exploration of new therapeutic applications. nih.gov The piperazine ring is considered a "privileged structure" because its presence in a molecule can confer favorable pharmacokinetic properties, such as improved water solubility due to its two basic nitrogen atoms. nih.gov By systematically modifying the substituents on both the nitrogen and carbon atoms of the piperazine ring, researchers can generate libraries of analogs with diverse biological profiles.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the development of ligands for serotonin (B10506) receptors, modifying the N-substituted derivatives of a (methoxyphenyl)piperazine core revealed that the volume of the amide substituent was crucial for affinity at the 5-HT2A receptor. nih.gov Similarly, the introduction of a terminal benzotriazole (B28993) moiety to 4-alkyl-1-(o-methoxyphenyl)piperazines was shown to contribute significantly to both 5-HT1A and 5-HT2 receptor affinity. nih.gov

This strategy has been successfully applied to natural product modification. Introducing a piperazine group into the artemisinin (B1665778) scaffold, for instance, has been shown to enhance the antiproliferative effect against certain cancer cells. nih.gov The versatility of the piperazine scaffold allows it to be incorporated into diverse molecular architectures, leading to compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antipsychotic properties. nih.gov

Compound Class Structural Modification Impact on Biological Activity
Serotonin Receptor Ligands Variation of N-amide substituents on a (methoxyphenyl)piperazine core. nih.govModulated affinity for 5-HT1A and 5-HT2A receptors. nih.gov
Sigma Receptor Ligands Introduction of a p-methoxybenzyl substituent on a chiral (piperazin-2-yl)methanol. nih.govResulted in high affinity for the sigma-1 receptor with good selectivity. nih.gov
Histamine (B1213489) H3/Sigma-1 Receptor Ligands Replacement of a piperazine ring with a piperidine ring. nih.govSignificantly increased affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov
Artemisinin Derivatives Introduction of a piperazine group at the C10 position. nih.govEnhanced antiproliferative activity against hepatocellular carcinoma cells. nih.gov

The ability to systematically alter the structure of piperazine-containing molecules and observe the corresponding changes in biological function is a powerful tool for expanding their therapeutic potential beyond their traditional roles. nih.gov

Elucidation of Molecular Mechanisms via Advanced Biophysical Techniques

Understanding how a ligand like this compound interacts with its biological target at a molecular level is critical for rational drug design. Advanced biophysical techniques provide invaluable insights into the dynamics of these interactions, complementing and validating computational models. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of ligands and, in some cases, ligand-receptor complexes in solution. nih.gov For example, NMR has been used to study the structure and dynamics of micelle-bound neuropeptide Y (NPY), revealing conformational changes that are important for receptor selection. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is another technique used to study molecular interactions. By labeling a ligand and its potential binding partner with fluorescent dyes, FRET can measure the distance between them, confirming binding and providing information on the proximity of different parts of the molecules. nih.gov This method can be used to study interactions at physiologically relevant concentrations. nih.gov

Molecular modeling and mutagenesis studies work in concert to build and refine models of ligand-receptor interactions. nih.gov Computational docking can predict how a ligand fits into a binding site, and these predictions can be tested experimentally by mutating key amino acid residues in the protein and observing the effect on ligand binding. nih.govnih.gov For example, molecular dynamics simulations have been used to identify the crucial amino acid residues that interact with potent piperazine-based sigma-1 receptor ligands, confirming the importance of interactions with residues like Glu172 and Asp126. nih.gov Furthermore, fluorescence spectroscopy has been employed to confirm the mechanism of action for newly synthesized compounds, such as proving a groove-binding interaction with DNA for potential anticancer agents. nih.gov

Biophysical Technique Information Gained Example Application
Nuclear Magnetic Resonance (NMR) Provides 3D structure and dynamics of ligands and ligand-receptor complexes in solution. nih.govCharacterizing the solution structure of neuropeptide Y (NPY) and its implications for receptor binding. nih.gov
Fluorescence Resonance Energy Transfer (FRET) Measures proximity and binding between labeled molecules at physiological concentrations. nih.govStudying the dimerization of NPY in solution. nih.gov
Molecular Modeling & Simulation Predicts binding modes and identifies key interactions between a ligand and its target protein. nih.govnih.govElucidating the binding pose of a piperazine-based agonist in the Sigma-1 receptor. nih.gov
Fluorescence Spectroscopy Confirms binding and can provide information on the binding mechanism. nih.govProving the DNA minor groove binding of novel 1,2-benzothiazine derivatives. nih.gov
Photoaffinity Labeling Covalently links a ligand to its receptor, allowing for the identification and characterization of the binding site. nih.govMolecular characterization of the Y2 receptor. nih.gov

These advanced techniques provide a detailed picture of the molecular events underlying ligand recognition and receptor activation, guiding the design of next-generation therapeutics with improved specificity and efficacy.

Development of Chiral Piperazines as Organocatalysts

Beyond their role as pharmacophores, chiral piperazines are emerging as effective organocatalysts for asymmetric synthesis. unl.pt Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthetic chemistry, and the unique structural features of the piperazine ring make it an attractive scaffold for catalyst design. youtube.com

The rigid, six-membered ring of piperazine contains a 1,2-diamine functionality, which can be exploited for catalysis. unl.pt Chiral piperazines, often derived from natural amino acids, can create a well-defined chiral environment around the catalytic center, enabling high levels of enantioselectivity. youtube.com For example, chiral piperazines have been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes, a key carbon-carbon bond-forming reaction. unl.pt In this reaction, the piperazine is believed to form a nucleophilic enamine intermediate with the aldehyde, which then attacks the nitroalkene in a stereocontrolled manner. unl.pt

The development of bifunctional catalysts, where different functional groups on the catalyst molecule work in concert, is a particularly promising area. Proline, an amino acid with a secondary amine within a five-membered ring, is a well-known bifunctional organocatalyst. youtube.com It uses its amine to form an enamine and its carboxylic acid to activate the electrophile via hydrogen bonding. youtube.com Similarly, chiral piperazines can be functionalized to incorporate hydrogen-bond donors or other activating groups to enhance their catalytic activity and selectivity. nih.gov This approach has been used to produce chiral pyrrolodiketopiperazines with high efficiency and stereochemical control. nih.govnih.gov

Reaction Type Chiral Piperazine Catalyst Role Key Outcomes
Michael Addition Forms a chiral enamine intermediate with an aldehyde, directing the nucleophilic attack on a nitroalkene. unl.ptSynthesis of chiral γ-nitroaldehydes with high yields and diastereoselectivities (up to 98:2). unl.pt
Aldol (B89426) Reaction Proline, a related cyclic secondary amine, acts as a bifunctional catalyst, activating both the nucleophile and electrophile. youtube.comEnantioselective formation of aldol products with the creation of up to two new stereocenters. youtube.com
Pyrrolodiketopiperazine Synthesis Ureidoaminal-derived Brønsted bases promote the Michael addition to nitroolefins. nih.govEnantioselective construction of chiral pyrrolodiketopiperazines with high skeletal diversity. nih.gov

The use of chiral piperazines as organocatalysts represents a sustainable and efficient approach to asymmetric synthesis, providing access to valuable chiral building blocks for the pharmaceutical and chemical industries. vanderbilt.eduunl.pt

Q & A

Q. What spectroscopic methods are recommended for distinguishing structural isomers of (S)-2-(3-methoxybenzyl)piperazine?

Answer: Raman microspectroscopy combined with multivariate statistical analysis is highly effective. Key parameters include:

  • Laser power : 20 mW to maximize resolution and peak intensity without degradation .
  • Scans : 128–256 scans to enhance spectral clarity.
  • Data processing : Principal Component Analysis (PCA) reduces dimensionality, followed by Linear Discriminant Analysis (LDA) to separate isomers. For example, PC2–PC4 explain >99% variance in trifluoromethylphenyl and chlorophenyl piperazine isomers .
    Validation : Compare spectral libraries of known isomers and validate with NMR or mass spectrometry.

Q. How can synthetic routes for this compound be optimized to minimize isomer formation?

Answer:

  • Reagent selection : Use regioselective catalysts (e.g., Cu(I) for click chemistry) to favor specific substitution patterns .
  • Reaction monitoring : Employ TLC (hexane:ethyl acetate, 1:2) or HPLC to track intermediate purity .
  • Step-wise purification : Utilize silica gel chromatography (ethyl acetate:hexane, 1:8) or crystallization to isolate target compounds .
    Key parameters : Optimize solvent polarity, reaction time (e.g., 2–10 hours for azide-alkyne cyclization), and stoichiometric ratios (1.2 equiv. azide derivatives) .

Advanced Research Questions

Q. What computational strategies predict receptor-binding affinity for this compound derivatives?

Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., dopamine D3 or 5-HT7). Focus on hydrogen bonding with residues like Asp224 in αIIbβ3 integrin .
  • Force fields : Apply AMBER or CHARMM to refine binding poses.
  • Validation : Cross-validate docking results with in vitro assays (e.g., radioligand displacement for dopamine transporters) .
    Case study : Piperazine derivatives targeting 5-HT7 receptors showed improved metabolic stability when piperazine was retained over piperidine .

Q. How do structural modifications to the piperazine ring influence pharmacokinetic properties?

Answer:

  • Bioisosteric replacement : Replace piperazine with homopiperazine to enhance solubility or reduce CYP450 metabolism .
  • Substituent effects :
    • N-alkylation : Methyl or benzyl groups improve BBB penetration (e.g., logP optimization) .
    • Aromatic substitution : 3-Methoxybenzyl groups enhance receptor selectivity via π-π stacking .
      In vitro assays : Measure CYP inhibition (e.g., CYP2D6), plasma protein binding, and P-gp substrate activity .

Q. What in vivo models evaluate the antidiabetic potential of this compound derivatives?

Answer:

  • Animal models : Use streptozotocin-induced diabetic rats for glucose tolerance tests. Administer compounds orally (100 µmol/kg) or intraperitoneally .
  • Endpoints : Monitor insulin secretion (ELISA), blood glucose levels, and HbA1c.
  • Safety : Assess hypoglycemic risk and liver/kidney toxicity histologically .
    Example : PMS 847 (S-22068) showed potent glucose-lowering effects without hypoglycemia in diabetic rats .

Methodological Tables

Q. Table 1. Key Parameters for Raman Spectral Analysis of Piperazine Isomers

ParameterOptimal ValueImpact on Data QualityReference
Laser Power20 mWMaximizes resolution and intensity
Number of Scans128–256Reduces noise, enhances peaks
Multivariate MethodPCA + LDASeparates isomers with >99% accuracy

Q. Table 2. Synthetic Optimization Checklist for Piperazine Derivatives

StepRecommendationReference
Reaction MonitoringTLC (hexane:ethyl acetate, 1:2)
PurificationSilica gel chromatography (ethyl acetate:hexane)
CatalystCuSO4·5H2O + sodium ascorbate for click chemistry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.